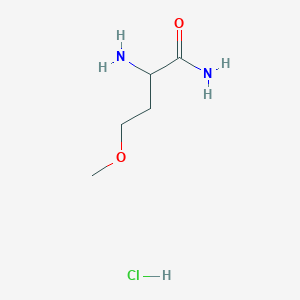![molecular formula C16H13ClN2OS B2920626 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone CAS No. 2034553-31-4](/img/structure/B2920626.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone is an intriguing chemical compound, combining a thienopyridine structure with an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the formation of the thienopyridine and indole structures, followed by their coupling.
Specific reaction conditions, such as the use of catalysts, solvents, temperature, and time, vary depending on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely focus on optimizing yield and purity. This could involve large-scale synthesis techniques such as continuous flow chemistry.
Careful control of reaction conditions and purification processes, such as recrystallization or chromatography, would be essential.
化学反应分析
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might also occur, although these would likely require specific catalysts or reagents.
Substitution: The compound can participate in substitution reactions, potentially at the chloro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles, depending on the desired product.
Major Products
The products formed would depend on the type of reaction. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution could result in a variety of derivatives.
科学研究应用
Chemistry
The compound's unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic pathways.
Biology
It could serve as a model compound for studying the interactions of heterocyclic compounds with biological molecules.
Medicine
Potential medicinal applications might include the development of new drugs or therapeutic agents, especially considering the biological activity of indole derivatives.
Industry
In industrial contexts, the compound could be used in the development of new materials or chemical processes.
作用机制
The compound exerts its effects through interactions with molecular targets, possibly including enzymes, receptors, or other biological molecules.
Specific pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds might include other thienopyridine-indole derivatives or heterocyclic compounds with comparable structures.
Uniqueness
What sets this compound apart is the specific arrangement of the thienopyridine and indole moieties, which could confer unique chemical and biological properties.
That’s a quick rundown of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone! How’s that for an intriguing molecule?
属性
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-15-8-11-9-19(6-5-14(11)21-15)16(20)13-7-10-3-1-2-4-12(10)18-13/h1-4,7-8,18H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGPOBDBVVVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2920546.png)
![N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2920547.png)
![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)


![5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2920553.png)

![2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2920556.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2920560.png)
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride](/img/structure/B2920561.png)

![4-Cyclobutyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2920565.png)
